molecular formula C17H16N4O3S2 B420431 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide CAS No. 303797-84-4

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide

Cat. No.: B420431
CAS No.: 303797-84-4
M. Wt: 388.5g/mol
InChI Key: WUEDPDZKOLWRRN-UHFFFAOYSA-N
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Description

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrimidine ring, a sulfonyl group, and a thiophene carboxamide moiety, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide typically involves multiple steps:

    Formation of the Pyrimidine Intermediate: The initial step involves the synthesis of 4,6-dimethyl-2-pyrimidinamine through the reaction of 2,4,6-trimethylpyrimidine with ammonia under high pressure and temperature.

    Sulfonylation: The pyrimidine intermediate is then reacted with sulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated pyrimidine derivative.

    Coupling with Thiophene Carboxamide: The final step involves coupling the sulfonylated pyrimidine with 2-thiophenecarboxamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, in solvents like acetic acid or dichloromethane.

    Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.

    Substitution: Electrophiles such as bromine or nitric acid, in solvents like chloroform or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in targeting diseases where enzyme regulation is crucial.

Medicine

In medicine, the compound’s potential therapeutic properties are explored, especially in the treatment of cancer and inflammatory diseases. Its ability to inhibit certain enzymes can lead to the development of new pharmaceuticals with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby modulating the biochemical pathways involved. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-furamamide
  • N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide

Uniqueness

Compared to similar compounds, N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide stands out due to its thiophene carboxamide moiety, which imparts unique electronic and steric properties. This structural feature enhances its reactivity and binding affinity, making it more effective in certain applications, particularly in medicinal chemistry and materials science.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S2/c1-11-10-12(2)19-17(18-11)21-26(23,24)14-7-5-13(6-8-14)20-16(22)15-4-3-9-25-15/h3-10H,1-2H3,(H,20,22)(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEDPDZKOLWRRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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